Thiolauric acid
Description
Thioctic acid (CAS: 1077-28-7), also known as alpha-lipoic acid, is a organosulfur compound derived from octanoic acid. It features a dithiolane ring structure with two sulfur atoms, contributing to its role as a potent antioxidant and cofactor in mitochondrial dehydrogenase reactions . Its molecular formula is $ C8H{14}O2S2 $, with a molecular weight of 206.33 g/mol. Thioctic acid is amphipathic, exhibiting both hydrophilic and hydrophobic properties, which enables its function in cellular energy metabolism and redox regulation . Clinically, it is utilized in managing diabetic neuropathy and oxidative stress-related disorders due to its ability to regenerate endogenous antioxidants like glutathione .
Properties
Molecular Formula |
C12H24OS |
|---|---|
Molecular Weight |
216.39 g/mol |
IUPAC Name |
dodecanethioic S-acid |
InChI |
InChI=1S/C12H24OS/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14) |
InChI Key |
GEJJECIDFXFUMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Thioctic Acid vs. Thioacetic Acid
Thioacetic acid (CAS: 1918-77-0) is a simpler thio-organic compound with the formula $ C2H4OS $. Unlike thioctic acid’s cyclic dithiolane, thioacetic acid contains a thioester group ($ -SCOCH_3 $) and is primarily used in organic synthesis as an acetylating agent .
| Property | Thioctic Acid | Thioacetic Acid |
|---|---|---|
| Molecular Weight | 206.33 g/mol | 76.12 g/mol |
| Structure | Cyclic dithiolane | Linear thioester |
| Solubility | Water (limited), lipids | Water (moderate) |
| Applications | Antioxidant therapy | Organic synthesis |
| Biological Role | Cofactor in metabolism | No significant role |
Key differences include thioctic acid’s cyclic structure and dual solubility, enabling cellular membrane penetration, whereas thioacetic acid’s linear structure restricts it to laboratory applications .
Thioctic Acid vs. Taurocholic Acid
Taurocholic acid (CAS: 81-24-3) is a bile acid conjugated with taurine, featuring a sulfonic acid group ($ -SO3H $). Its formula $ C{26}H{45}NO7S $ reflects its role in lipid emulsification and digestion, contrasting with thioctic acid’s antioxidant functions .
| Property | Thioctic Acid | Taurocholic Acid |
|---|---|---|
| Molecular Weight | 206.33 g/mol | 515.7 g/mol |
| Functional Groups | Dithiolane, carboxylic acid | Sulfonic acid, steroid core |
| Solubility | Amphipathic | Hydrophilic |
| Applications | Diabetes therapy | Digestive aid |
Taurocholic acid’s sulfonic acid group enhances water solubility for bile salt functions, while thioctic acid’s dithiolane enables redox activity .
Thioctic Acid vs. Thioctic Acid Impurities
Thioctic acid impurities, such as Thioctic Acid Impurity 35 (CAS: 13125-44-5, $ C6H{10}O2S2 $), highlight structural variations affecting purity and efficacy. These impurities often arise during synthesis and differ in alkyl chain length or oxygen/sulfur substitution .
| Impurity | Molecular Formula | Molecular Weight | Structural Difference |
|---|---|---|---|
| Thioctic Acid Impurity 35 | $ C6H{10}O2S2 $ | 178.26 g/mol | Shorter carbon chain |
| Thioctic Acid Impurity 39 | $ C{18}H{32}N2O6S_2 $ | 436.58 g/mol | Extended chain with nitrogen |
Such impurities underscore the importance of rigorous quality control in pharmaceutical production .
Research Findings and Functional Implications
- Antioxidant Capacity: Thioctic acid’s dithiolane ring allows it to scavenge free radicals more effectively than monothiol compounds like thioacetic acid .
- Synthetic Utility : Thioacetic acid’s reactivity in acetylation reactions is unmatched by thioctic acid due to its simpler structure .
- Biological Specificity : Taurocholic acid’s sulfonic acid group facilitates micelle formation, a function absent in thioctic acid’s redox-focused biology .
Q & A
Q. What frameworks guide the integration of computational modeling with experimental this compound research?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2, NF-κB).
- MD simulations : Run GROMACS for 100 ns to assess ligand-protein stability.
Correlate in silico findings with wet-lab assays (e.g., SPR for binding kinetics) to validate hypotheses .
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